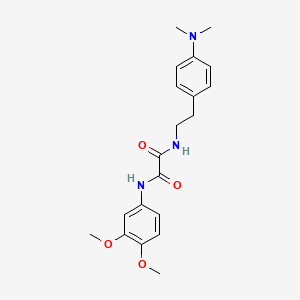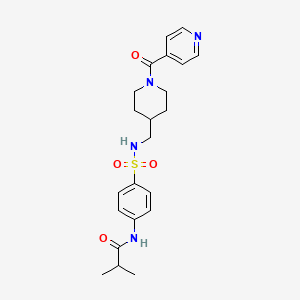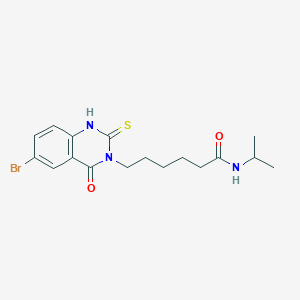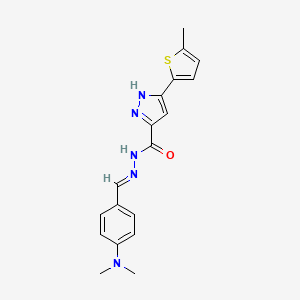![molecular formula C13H13F3O2 B2699631 2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 2228819-43-8](/img/structure/B2699631.png)
2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid” is a chemical compound with the CAS Number: 1358805-32-9 . It has a molecular weight of 258.24 and its IUPAC name is 2-(1-(4-(trifluoromethyl)phenyl)cyclobutyl)acetic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) .
Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 258.24 .
Applications De Recherche Scientifique
Trifluoroacetic Acid: Toxicity and Industrial Use
Trifluoroacetic acid (TFAA), similar to acetic acid but with three fluoride atoms, is used industrially and in laboratories. Despite concerns about its toxicity, which could mimic that of hydrofluoric acid, evidence suggests TFAA does not share the same level of systemic toxicity. This distinction is crucial for emergency and occupational health, highlighting the importance of understanding the toxicological profiles of such compounds (Sun & Corbett, 2017).
Environmental Exposure to Plasticizers
The study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates, provides insights into human exposure to environmental chemicals. The detection of DINCH metabolites in urine samples over time indicates widespread exposure, underscoring the need for monitoring environmental chemicals and their impact on human health (Silva et al., 2013).
Acetic Acid: Medical and Environmental Implications
Research on acetic acid ingestion and its severe medical implications, as well as studies on its various derivatives, highlight the critical need for understanding the physiological effects of chemical exposures. These studies also shed light on the broader environmental and health-related challenges posed by chemical compounds and the necessity for effective management and treatment strategies in cases of exposure (Ratcliffe et al., 2018).
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propriétés
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-5-2-1-4-9(10)12(6-3-7-12)8-11(17)18/h1-2,4-5H,3,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNFKHNSMVMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]propanamide](/img/structure/B2699548.png)
![Methyl 3-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-4-methoxybenzoate](/img/structure/B2699549.png)

![(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2699553.png)

![8-(Furan-2-carbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2699555.png)




![6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)


